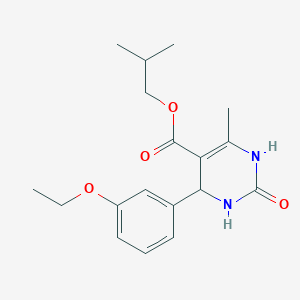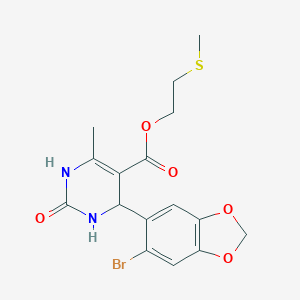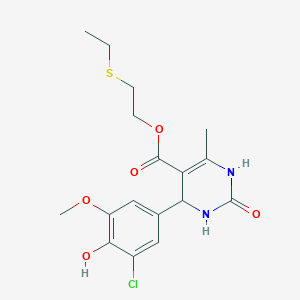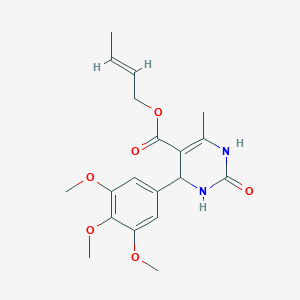![molecular formula C18H17NO4 B394351 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE](/img/structure/B394351.png)
4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE is a complex organic compound characterized by its unique tricyclic structure. This compound belongs to the class of phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a carbon-carbon or carbon-nitrogen bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tricyclic core structure, which can be achieved through a Diels-Alder reaction followed by subsequent functional group modifications. The phenyl acetate group is then introduced via esterification reactions using acetic anhydride and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a candidate for investigating biological pathways and mechanisms at the molecular level.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple functional groups provides opportunities for designing drugs with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.
作用機序
The mechanism by which 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The molecular targets and pathways involved can vary, but typically include key proteins and signaling cascades relevant to the compound’s intended use.
類似化合物との比較
Similar Compounds
- 4-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)methyl]morpholin-4-ium
- 2-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetic acid
Uniqueness
Compared to similar compounds, 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE stands out due to its phenyl acetate moiety, which imparts unique chemical properties and reactivity. This structural feature allows for distinct interactions in both chemical and biological contexts, making it a valuable compound for various applications.
特性
分子式 |
C18H17NO4 |
|---|---|
分子量 |
311.3g/mol |
IUPAC名 |
[4-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)phenyl] acetate |
InChI |
InChI=1S/C18H17NO4/c1-10(20)23-14-8-6-13(7-9-14)19-17(21)15-11-2-3-12(5-4-11)16(15)18(19)22/h2-3,6-9,11-12,15-16H,4-5H2,1H3 |
InChIキー |
NUKVTKVDDZWCBT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(3,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B394268.png)


![(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394278.png)
![2-(4-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B394279.png)
![ETHYL 2-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE](/img/structure/B394280.png)

![4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B394283.png)


![5-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B394287.png)


![1,2,2-Trimethylpropyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B394291.png)
